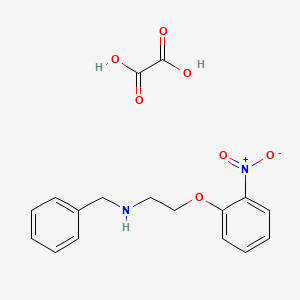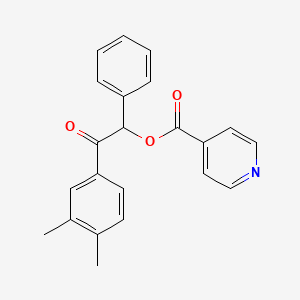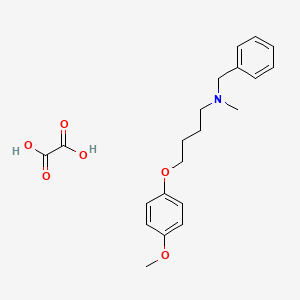![molecular formula C19H27Cl2NO6 B4042687 4-[4-(2,4-二氯-6-甲基苯氧基)丁基]-2,6-二甲基吗啉草酸盐](/img/structure/B4042687.png)
4-[4-(2,4-二氯-6-甲基苯氧基)丁基]-2,6-二甲基吗啉草酸盐
描述
4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a morpholine ring substituted with a dichloromethylphenoxy group and an oxalic acid moiety, which contributes to its distinct chemical properties.
科学研究应用
4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine typically involves a multi-step process. One common method includes the reaction of 2,4-dichloro-6-methylphenol with butyl bromide to form 2,4-dichloro-6-methylphenoxybutane. This intermediate is then reacted with 2,6-dimethylmorpholine under basic conditions to yield the desired product. The final step involves the addition of oxalic acid to form the oxalate salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dechlorinated or demethylated products.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while substitution reactions can produce a variety of functionalized morpholine derivatives.
作用机制
The mechanism of action of 4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. The dichloromethylphenoxy group can mimic natural substrates, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
Mecoprop: Another herbicide with a similar phenoxy group but different substituents.
Dichlorprop: A herbicide with structural similarities, used for selective weed control.
Uniqueness
4-[4-(2,4-Dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine is unique due to the presence of the morpholine ring and the specific substitution pattern, which confer distinct chemical and biological properties. Its combination of functional groups allows for versatile applications and interactions that are not observed in simpler phenoxy compounds.
属性
IUPAC Name |
4-[4-(2,4-dichloro-6-methylphenoxy)butyl]-2,6-dimethylmorpholine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25Cl2NO2.C2H2O4/c1-12-8-15(18)9-16(19)17(12)21-7-5-4-6-20-10-13(2)22-14(3)11-20;3-1(4)2(5)6/h8-9,13-14H,4-7,10-11H2,1-3H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGWLHNVLIBUFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CCCCOC2=C(C=C(C=C2C)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[3-(2-biphenylyloxy)propyl]-3-methylpiperidine oxalate](/img/structure/B4042609.png)
![N-[2-(4-bromo-2-methylphenoxy)ethyl]butan-2-amine;oxalic acid](/img/structure/B4042611.png)
![(4E)-4-[[4-[2-(4-bromophenoxy)ethoxy]phenyl]methylidene]-2-thiophen-2-yl-1,3-oxazol-5-one](/img/structure/B4042626.png)
![N-[2-(2-biphenylyloxy)ethyl]-2-butanamine oxalate](/img/structure/B4042636.png)
![2-chloro-N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)-4-nitrobenzamide](/img/structure/B4042646.png)

![methyl 4-[4-(3-methyl-1-piperidinyl)butoxy]benzoate oxalate](/img/structure/B4042659.png)
![8-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-2-methylquinoline oxalate](/img/structure/B4042662.png)

![10-bromo-6-(5-nitro-2-furyl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4042671.png)

![4-[2-(4-chloro-3-ethylphenoxy)ethyl]-2,6-dimethylmorpholine](/img/structure/B4042683.png)
![diethyl 5-{[2-(2-fluorophenoxy)propanoyl]amino}-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4042685.png)
